Benzothiazole, 5-nitro-2-(2-thienyl)-

Description

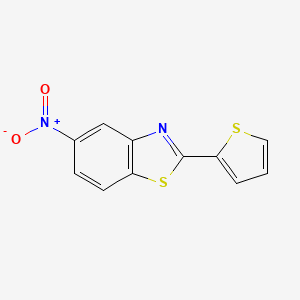

Benzothiazole, 5-nitro-2-(2-thienyl)-, is a heterocyclic compound featuring a benzothiazole core substituted with a nitro (-NO₂) group at the 5-position and a 2-thienyl (thiophene) moiety at the 2-position. The introduction of a nitro group likely enhances electrophilicity and influences biological activity by altering electronic properties and binding interactions with biological targets.

Properties

CAS No. |

61352-31-6 |

|---|---|

Molecular Formula |

C11H6N2O2S2 |

Molecular Weight |

262.3 g/mol |

IUPAC Name |

5-nitro-2-thiophen-2-yl-1,3-benzothiazole |

InChI |

InChI=1S/C11H6N2O2S2/c14-13(15)7-3-4-9-8(6-7)12-11(17-9)10-2-1-5-16-10/h1-6H |

InChI Key |

WTLWTDXENJCGQE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)C2=NC3=C(S2)C=CC(=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Reaction with 2-Thienylaldehyde

A direct approach involves condensing nitro-substituted o-aminothiophenol with 2-thienylaldehyde to form the benzothiazole scaffold. This method mirrors protocols for synthesizing 2-substituted benzothiazoles from aromatic amines and aldehydes.

Key Steps :

-

Synthesis of nitro-substituted o-aminothiophenol : Nitration of o-aminothiophenol at the meta position relative to the amino group ensures the nitro group occupies position 5 after cyclization.

-

Cyclization : Condensation with 2-thienylaldehyde under acidic or oxidative conditions (e.g., nitrobenzene as an oxidant) yields the benzothiazole core.

Example :

Reaction of 5-nitro-o-aminothiophenol with 2-thienylaldehyde in nitrobenzene at reflux produces 5-nitro-2-(2-thienyl)benzothiazole . While direct experimental data for this compound is unavailable, analogous syntheses (e.g., for 2-(5-nitro-2-thienyl)benzothiazole-6-carboxylic acid) report yields of 43–81% , depending on substituent steric and electronic effects.

Challenges and Modifications

-

Regioselectivity : Nitration of o-aminothiophenol requires precise control to avoid over-nitration or decomposition.

-

Alternative Starting Materials : Pre-synthesized nitro-thienyl aldehydes (e.g., 5-nitro-2-thienylaldehyde) could bypass the need for nitro-group introduction post-cyclization.

Nitration of 2-(2-Thienyl)benzothiazole

Post-Cyclization Nitration

This method first synthesizes 2-(2-thienyl)benzothiazole , followed by nitration at position 5.

Procedure :

-

Benzothiazole Formation : Condense o-aminothiophenol with 2-thienylaldehyde using conventional methods (e.g., acid-catalyzed cyclization).

-

Nitration : Treat the benzothiazole with a nitrating agent (e.g., HNO₃/H₂SO₄) at low temperatures to direct nitration to position 5.

Mechanistic Considerations :

-

The electron-rich benzothiazole ring favors nitration at activated positions. The thienyl group’s electron-withdrawing effect may influence regioselectivity, directing nitration to the meta position relative to the thienyl substituent.

Yield Estimates :

Nitration efficiency depends on directing effects. For similar benzothiazoles, nitration yields range from 40–70% .

Cross-Coupling Reactions for Thienyl Group Introduction

Suzuki-Miyaura Coupling

This method introduces the thienyl group at position 2 via palladium-catalyzed coupling.

Strategy :

-

Halogenation : Prepare 2-bromo-5-nitrobenzothiazole by brominating the benzothiazole core.

-

Coupling : React with 2-thienylboronic acid in the presence of Pd(PPh₃)₄ and a base (e.g., Na₂CO₃).

Advantages :

-

High regioselectivity for position 2.

-

Compatibility with nitro groups under mild conditions.

Limitations :

-

Requires access to halogenated benzothiazole precursors.

Ullmann-Type Coupling

Alternative copper-catalyzed coupling for introducing thienyl groups.

Conditions :

-

Catalyst : CuI with 1,10-phenanthroline.

-

Solvent : DMF or toluene.

-

Temperature : 100–120°C.

Example :

Reaction of 2-iodo-5-nitrobenzothiazole with 2-thienylthiol in DMF yields the thioether-linked product. This approach avoids palladium, reducing costs.

Comparative Analysis of Methods

Mechanistic Insights

Cyclization Mechanism

The reaction of o-aminothiophenol with an aldehyde proceeds via:

-

Imine Formation : Condensation of the amino group with the aldehyde.

-

Thiolate Intermediate : Deprotonation of the thiol group.

-

Cyclization : Nucleophilic attack by the thiolate on the imine carbon, forming the thiazole ring.

Role of Nitrobenzene : Acts as an oxidant to aromatize the intermediate thiazoline.

Nitration Mechanism

Nitration occurs via electrophilic aromatic substitution:

-

Protonation : Nitric acid generates the nitronium ion (NO₂⁺).

-

Electrophilic Attack : NO₂⁺ attacks the benzothiazole ring at position 5, directed by the thienyl group’s electron-withdrawing effect.

Structural Characterization

Chemical Reactions Analysis

Types of Reactions

Benzothiazole, 5-nitro-2-(2-thienyl)- undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Cyclization: Various cyclizing agents depending on the desired product.

Major Products Formed

Reduction: 5-Amino-2-(thiophen-2-yl)-1,3-benzothiazole.

Substitution: Various substituted derivatives depending on the nucleophile used.

Cyclization: Complex heterocyclic compounds with potential biological activity.

Scientific Research Applications

Medicinal Chemistry Applications

Benzothiazole derivatives, including 5-nitro-2-(2-thienyl)-, have demonstrated significant pharmacological potential. They are involved in the development of therapeutics for various diseases.

1. Antimicrobial Activity

- Studies have shown that benzothiazole derivatives exhibit potent antimicrobial properties. For instance, a review highlighted the efficacy of benzothiazole-based compounds against bacterial strains such as Staphylococcus aureus and Escherichia coli . The structural modifications of these compounds often enhance their activity.

2. Anticancer Properties

- Research indicates that benzothiazole derivatives can inhibit cancer cell proliferation. A study synthesized a range of benzothiazole-2-carboxamides and evaluated them for antiproliferative activity against human cancer cell lines, revealing promising results . Specifically, compounds with methoxy and hydroxy substitutions showed enhanced activity.

3. Antileishmanial Agents

- A series of novel compounds based on benzothiazole have been developed as antileishmanial agents. One compound demonstrated an IC50 value significantly lower than the standard drug used for treatment, indicating its potential as a therapeutic agent against leishmaniasis .

Agricultural Applications

Benzothiazole derivatives are utilized in agriculture primarily as herbicides and fungicides.

1. Herbicidal Activity

- Research has documented the herbicidal properties of benzothiazole derivatives. Certain compounds have shown effectiveness against various weeds, making them valuable in crop protection . The presence of specific substituents enhances their herbicidal efficacy.

2. Fungicidal Activity

- Some benzothiazole derivatives have been synthesized and evaluated for their antifungal properties. They have been reported to exhibit significant activity against fungal pathogens affecting crops, contributing to their application in agricultural chemistry .

Material Science Applications

The unique electronic properties of benzothiazole derivatives make them suitable for various material science applications.

1. Organic Electronics

- Benzothiazole derivatives are employed in organic electroluminescent devices due to their excellent electron transport capabilities. Their incorporation into device structures has shown improved performance metrics in organic light-emitting diodes (OLEDs) .

2. Photovoltaics

- Research indicates that certain benzothiazole-based compounds can be integrated into photovoltaic systems to enhance charge transport properties, thereby improving the efficiency of solar cells .

Case Studies

Mechanism of Action

The biological activity of Benzothiazole, 5-nitro-2-(2-thienyl)- is primarily attributed to its ability to interact with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. Additionally, the compound can inhibit specific enzymes or interfere with DNA synthesis, contributing to its antibacterial and anticancer activities.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing vs. In contrast, methoxy or chloro substituents (e.g., 5-chloro-2-(4-methoxyphenyl)benzothiazole) increase lipophilicity, aiding membrane penetration .

- Thienyl vs. Phenyl Moieties : The 2-thienyl group introduces sulfur-based π-conjugation, which may improve binding to bacterial targets compared to phenyl derivatives .

Enzyme Inhibition

- MAO-B Inhibition: Benzothiazole derivatives with nitro or amino substituents (e.g., 5-nitro-2-(3-phenylpropylamino)-benzoic acid analogs) show selective inhibition of monoamine oxidase-B (MAO-B), a target for neurodegenerative diseases. The nitro group stabilizes interactions with the enzyme’s entrance cavity .

- Acetylcholinesterase (AChE) Inhibition : Piperazine-linked benzothiazoles (e.g., donepezil analogs) exhibit enhanced AChE inhibition due to secondary amine flexibility, a feature absent in the target compound .

Antimicrobial Activity

- Bacteria : 2-(2-Thienyl)benzothiazole derivatives demonstrate broad-spectrum activity against S. aureus and E. coli, with MIC values as low as 4 µg/mL . The nitro group may reduce activity against Gram-negative strains due to increased polarity .

- Fungi : 5-(2-thienyl)-1,3,4-oxadiazoles (e.g., compound 9a) show superior antifungal effects compared to benzothiazoles, suggesting heterocyclic fusion improves antifungal potency .

Physicochemical Properties

| Property | 5-Nitro-2-(2-thienyl)benzothiazole | 2-(2-Thienyl)benzothiazole | 5-Chloro-2-(4-methoxyphenyl)benzothiazole |

|---|---|---|---|

| Molecular Weight | ~263.3 g/mol (estimated) | 217.31 g/mol | 275.75 g/mol |

| Solubility | Low in water; moderate in DMSO | Similar | Improved in organic solvents (methoxy) |

| LogP | ~3.5 (predicted) | 3.1 | ~3.8 |

Q & A

What are the key spectroscopic techniques for characterizing 5-nitro-2-(2-thienyl)-benzothiazole, and how are they applied?

Methodological Answer:

Characterization involves:

- FTIR and FT-Raman : To identify functional groups (e.g., nitro stretching vibrations at ~1520 cm⁻¹ and aromatic C-H bending) .

- NMR (¹H/¹³C) : For structural elucidation; nitro groups deshield adjacent protons, while thienyl substituents show distinct splitting patterns (e.g., δ 8.8–8.3 ppm for aromatic protons in nitro derivatives) .

- UV-Vis Spectroscopy : To study electronic transitions; nitro groups enhance absorption in the 300–400 nm range due to conjugation .

- HPLC : For purity assessment (e.g., >97% purity via reverse-phase chromatography) .

What synthetic routes are commonly employed for the preparation of 5-nitro-2-(2-thienyl)-benzothiazole derivatives?

Methodological Answer:

- Suzuki Cross-Coupling : React 2-bromo-5-nitrobenzothiazole with 2-thienylboronic acid under Pd catalysis (e.g., Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O) .

- Nitro Group Introduction : Direct nitration of 2-(2-thienyl)-benzothiazole using HNO₃/H₂SO₄ at 0–5°C .

- Reduction of Nitro to Amine : Use Fe powder and NH₄Cl in EtOH/H₂O under reflux for 2 hours to yield 5-amino derivatives .

How does the nitro group at the 5-position influence the biological activity of benzothiazole derivatives, and what structural modifications enhance specificity?

Advanced Analysis:

- Electron-Withdrawing Effect : The nitro group increases electrophilicity, enhancing DNA intercalation or enzyme inhibition (e.g., α-glucosidase IC₅₀ values improve by 10-fold compared to non-nitro analogues) .

- Structural Optimization :

In designing experiments to evaluate the antitumor potential of 5-nitro-2-(2-thienyl)-benzothiazole, what in vitro assays are most informative?

Experimental Design:

- MTT Assay : Measure cytotoxicity in cancer cell lines (e.g., IC₅₀ values for HepG2 or A549 cells) .

- Apoptosis Studies : Use Annexin V/PI staining and caspase-3 activation assays .

- DNA Binding Studies : Fluorescence quenching or ethidium bromide displacement to assess intercalation .

How can contradictory data on the genotoxicity of benzothiazole derivatives be reconciled, particularly when introducing nitro substituents?

Data Contradiction Analysis:

- Base Compound (Benzothiazole) : Negative in Ames tests (no mutagenicity in TA98/TA100 strains) .

- Nitro Derivatives : May form reactive metabolites (e.g., nitroso intermediates) via S9 liver enzymes, leading to mutagenicity in TA1537 .

- Mitigation : Perform Ames tests with/without metabolic activation and compare with in silico toxicity predictions (e.g., Derek Nexus) .

What computational methods are used to predict the binding affinity of 5-nitro-2-(2-thienyl)-benzothiazole with biological targets like α-glucosidase or VEGFR-2?

Computational Workflow:

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions (e.g., nitro group forms H-bonds with α-glucosidase’s Asp349) .

- 3D-QSAR : CoMFA/CoMSIA to correlate substituent effects with activity .

- MD Simulations : GROMACS for stability analysis of ligand-receptor complexes over 100 ns .

What safety precautions are essential when handling nitro-substituted benzothiazole compounds in laboratory settings?

Safety Protocol:

- PPE : Nitrile gloves, lab coats, and safety goggles .

- Ventilation : Use fume hoods to avoid inhalation of nitro compound dust .

- Storage : Keep in airtight containers at –20°C to prevent decomposition .

- Waste Disposal : Neutralize with alkaline solutions before incineration .

What are the challenges in optimizing the fluorescence properties of 5-nitro-2-(2-thienyl)-benzothiazole for imaging applications, and how can they be addressed?

Advanced Optimization:

- Quenching by Nitro Groups : The nitro moiety reduces fluorescence intensity. Replace with electron-donating groups (e.g., –NH₂) post-synthesis .

- Solvent Effects : Use polar aprotic solvents (e.g., DMSO) to enhance quantum yield .

- Conjugation : Attach cyanine dyes via Suzuki coupling for near-infrared imaging .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.